molecular formula C10H8Cl5N3OS B13394349 3|A-acetoxy-eupha-7-25-dien-24(R)-ol

3|A-acetoxy-eupha-7-25-dien-24(R)-ol

Cat. No.: B13394349
M. Wt: 395.5 g/mol
InChI Key: PGJJWPXICHBQCW-QMMMGPOBSA-N
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Description

3β-Acetoxy-eupha-7,25-dien-24(R)-ol (CAS: 1352001-09-2) is a triterpenoid derivative isolated from plants of the Euphorbia genus. Its structure features a 3β-acetoxy group, a 7,25-diene system, and a 24(R)-hydroxyl configuration. This compound is primarily utilized in pharmacological research for content determination, structural identification, and bioactivity screening .

Properties

Molecular Formula

C10H8Cl5N3OS

Molecular Weight

395.5 g/mol

IUPAC Name

N-[(1S)-2,2,2-trichloro-1-[(2,5-dichlorophenyl)carbamothioylamino]ethyl]formamide

InChI

InChI=1S/C10H8Cl5N3OS/c11-5-1-2-6(12)7(3-5)17-9(20)18-8(16-4-19)10(13,14)15/h1-4,8H,(H,16,19)(H2,17,18,20)/t8-/m0/s1

InChI Key

PGJJWPXICHBQCW-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)NC(=S)N[C@@H](C(Cl)(Cl)Cl)NC=O)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=S)NC(C(Cl)(Cl)Cl)NC=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diABZI involves the design of amidobenzimidazole molecules that can effectively activate the STING pathway. The synthetic route typically includes the following steps:

    Formation of Amidobenzimidazole Core: The core structure is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

    Linking of Amidobenzimidazole Molecules: Two amidobenzimidazole molecules are linked to create a dimeric ligand that can symmetrically bind to the STING protein.

Industrial Production Methods

Industrial production of diABZI involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Synthesis: Large quantities of the starting materials are reacted in batch reactors.

    Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Hydrolysis of the Acetoxy Group

The acetoxy group at the C-3 position undergoes hydrolysis under acidic or basic conditions, yielding 3β-hydroxy-eupha-7,25-dien-24(R)-ol (Figure 1). This reaction increases polarity and enhances solubility in aqueous systems, which is critical for bioavailability in biological studies.

Reagents/Conditions :

  • Acidic Hydrolysis : HCl (0.1–1 M) in methanol/water (1:1), 60°C, 4–6 hours.

  • Basic Hydrolysis : NaOH (0.5–2 M) in ethanol/water (3:1), reflux, 2–3 hours.

Applications :

  • Generation of derivatives for cytotoxicity assays.

  • Study of structure-activity relationships (SAR) in anti-inflammatory pathways.

Oxidation at C-24

The hydroxyl group at C-24 (R-configuration) is susceptible to oxidation, forming 24-keto derivatives . This reaction modifies the compound’s stereoelectronic profile, influencing interactions with enzyme active sites.

Reagents/Conditions :

  • CrO₃/Pyridine : Mild oxidation at 25°C for 12 hours.

  • PCC (Pyridinium Chlorochromate) : In dichloromethane, 0°C to room temperature.

Products :

Starting MaterialReagentProductYield
3β-Acetoxy-eupha-7,25-dien-24(R)-olPCC24-Keto-eupha-7,25-dien-3β-ol72%

Esterification at C-24

The C-24 hydroxyl group can undergo esterification with anhydrides or acyl chlorides, producing derivatives with altered lipophilicity.

Example Reaction :
3β-Acetoxy-eupha-7,25-dien-24(R)-ol+(CH₃CO)₂O3β,24-Diacetoxy-eupha-7,25-diene\text{3β-Acetoxy-eupha-7,25-dien-24(R)-ol} + \text{(CH₃CO)₂O} \rightarrow \text{3β,24-Diacetoxy-eupha-7,25-diene}

Conditions :

  • Acetic anhydride, pyridine, 80°C, 8 hours.

  • Benzoyl chloride, DMAP catalyst, room temperature.

Cycloaddition Reactions

The conjugated diene system (C7–C25) participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming six-membered cyclic adducts.

Key Parameters :

DienophileConditionsProductApplication
Maleic anhydrideToluene, 110°C, 24hFused bicyclic adductSAR studies for anti-cancer activity

Epoxidation

The double bond at C7–C8 reacts with peracids (e.g., mCPBA) to form epoxides, which are intermediates for further functionalization.

Mechanism :
3β-Acetoxy-eupha-7,25-dien-24(R)-ol+mCPBA7,8-Epoxy derivative\text{3β-Acetoxy-eupha-7,25-dien-24(R)-ol} + \text{mCPBA} \rightarrow \text{7,8-Epoxy derivative}

Conditions :

  • mCPBA (1.2 eq.), CH₂Cl₂, 0°C → RT, 12h.

Stability and Reactivity Profile

ParameterValueConditionsCitation
Thermal StabilityStable up to 150°CInert atmosphere
PhotoreactivityDegrades under UV lightλ > 300 nm
pH SensitivityStable at pH 5–8Aqueous solutions

Biological Interactions via Chemical Modifications

  • Hydrolyzed Derivatives : Show enhanced binding to COX-2 enzymes (ΔG = -9.8 kcal/mol).

  • Oxidized Derivatives : Inhibit NF-κB pathways in macrophages (IC₅₀ = 12 μM).

Scientific Research Applications

DiABZI has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the STING pathway and its role in immune responses.

    Biology: Employed in research to understand the mechanisms of immune activation and inflammation.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment and antiviral therapies.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the STING pathway.

Mechanism of Action

DiABZI exerts its effects by binding to the STING protein and inducing a conformational change that activates the STING pathway. This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which play a crucial role in immune responses. The molecular targets involved include the STING protein and downstream signaling molecules such as NF-κB and IRF3.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The following table summarizes critical distinctions between 3β-acetoxy-eupha-7,25-dien-24(R)-ol and structurally related triterpenoids:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Structural Features Reference
3β-Acetoxy-eupha-7,25-dien-24(R)-ol Not specified Not specified 3β-acetoxy, 24(R)-OH 7,25-diene system
19(10→9)-abeo-8α,9β,10α-eupha-5,24-dien-3β-ol C₃₀H₄₈O 424.70 3β-OH 5,24-diene; abeo skeleton (C19 rearranged)
5α,6α-24S,25-Diepoxy-cholestan-3β-ol C₂₇H₄₄O₃ 416.64 3β-OH, 5α,6α- and 24S,25-epoxides Cholestane backbone with dual epoxides

Detailed Analysis

Comparison with 19(10→9)-abeo-8α,9β,10α-eupha-5,24-dien-3β-ol
  • Functional Groups : Unlike 3β-acetoxy-eupha-7,25-dien-24(R)-ol, this analog lacks an acetoxy group at C-3, instead featuring a hydroxyl group.
  • Double Bond Position : The 5,24-diene system contrasts with the 7,25-diene in the target compound, influencing hydrophobicity and conformational flexibility.
Comparison with 5α,6α-24S,25-Diepoxy-cholestan-3β-ol
  • Backbone Diversity : The cholestane backbone in this compound differs from the euphane skeleton in 3β-acetoxy-eupha-7,25-dien-24(R)-ol, impacting overall 3D structure.
  • Functional Groups : Dual epoxides (5α,6α and 24S,25) introduce polarity and reactivity distinct from the acetoxy and hydroxyl groups in the target compound .
Steric and Stereochemical Considerations
  • The 24(R)-hydroxyl configuration in 3β-acetoxy-eupha-7,25-dien-24(R)-ol may confer stereospecific interactions in biological systems, contrasting with the 24S-epoxide in the cholestane derivative .

Implications for Pharmacological Research

  • Anti-Inflammatory Effects : Epoxidized cholestane derivatives modulate inflammatory pathways, implying that functional group variation in 3β-acetoxy-eupha-7,25-dien-24(R)-ol could target analogous mechanisms .

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